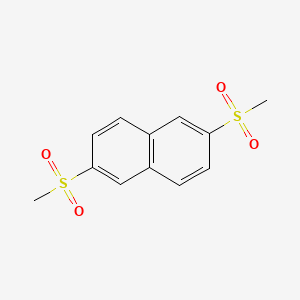

2,6-bis(methylsulfonyl)naphthalene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to “2,6-bis(methylsulfonyl)naphthalene” involves polycondensation reactions utilizing derivatives like 1,5- and 2,6-bis(4-fluorosulfonyl)naphthalene, among others. These reactions proceed quantitatively in the presence of anhydrous potassium carbonate, yielding polymers with inherent viscosities indicative of their molecular weights and structures (Bottino et al., 1995). Similarly, the synthesis of fluorinated polyimides from diamines derived from naphthalene showcases a method to obtain materials with specific chemical properties, such as solubility and thermal stability (Chung & Hsiao, 2008).

Molecular Structure Analysis

Molecular and structural analyses of related compounds reveal detailed insights into the chemical properties and behaviors of naphthalene derivatives. For instance, X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FT-IR), and nuclear magnetic resonance (NMR) studies provide comprehensive data on the molecular geometry, electronic structure, and local and global chemical activities (Gültekin et al., 2020).

Chemical Reactions and Properties

Chemical reactions involving “2,6-bis(methylsulfonyl)naphthalene” derivatives can lead to the formation of compounds with unique properties, such as high fluorescence emissions and the ability to form well-defined intramolecular hydrogen bonds, enhancing their stability and photostability (Beppu et al., 2014).

Physical Properties Analysis

The physical properties of naphthalene derivatives are significantly influenced by their molecular structure. For instance, the thermal stability, solubility in organic solvents, and glass transition temperatures are critical parameters that determine their applicability in various fields. These properties are typically evaluated using thermal analysis techniques and solubility tests in common organic solvents (Bottino et al., 1995).

Aplicaciones Científicas De Investigación

Proton Exchange Membranes for Fuel Cells

Research has demonstrated the utility of naphthalene derivatives in the development of sulfonated polybenzothiazoles for use as proton exchange membranes in fuel cells. These materials, derived from naphthalene dicarboxylic acid and other monomers, exhibit excellent dimensional stability, high thermal and oxidative stabilities, good mechanical properties, and high proton conductivities. Such attributes make them promising for fuel cell applications, offering an alternative to traditional membrane materials with enhanced performance characteristics (Wang et al., 2015).

Advanced Polyimide Materials

Naphthalene derivatives have also found application in the synthesis of novel polyimides with exceptional properties. For instance, fluorinated polyimides derived from naphthalene and aromatic dianhydrides have been developed, showcasing low moisture absorption, low dielectric constants, and excellent thermal stability. These materials are soluble in organic solvents, making them suitable for various industrial applications, including electronics where materials with high thermal stability and specific electrical properties are required (Chung & Hsiao, 2008).

Gas Separation Membranes

In the field of gas separation, aromatic polysulfone copolymers incorporating naphthalene moieties have been synthesized and evaluated. These materials exhibit high glass transition temperatures and significant physical properties relevant to gas separation, such as selectivity and permeability for gases like hydrogen, oxygen, and carbon dioxide. The introduction of naphthalene units contributes to the enhanced performance of these membranes, potentially surpassing that of commercial alternatives (Camacho-Zúñiga et al., 2009).

Fluorescent Chemical Sensors

Naphthalene derivatives have been developed as fluorescent sensors, demonstrating high selectivity and sensitivity towards specific ions. For example, a core-substituted naphthalene diimide sensor exhibits significant fluorescence and unique selectivity for the fluoride ion, highlighting its potential in chemical sensing applications. The sensor's ability to respond to fluoride ions through a colorimetric change offers a valuable tool for environmental monitoring and analysis (Bhosale et al., 2009).

Environmental Applications

Moreover, naphthalene sulfonates have been explored as tracers in geothermal reservoirs, showcasing their stability under high temperatures and their utility in environmental studies. Such compounds can be used to trace the flow of fluids in geothermal systems, aiding in the exploration and management of geothermal resources (Rose et al., 2001).

Propiedades

IUPAC Name |

2,6-bis(methylsulfonyl)naphthalene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4S2/c1-17(13,14)11-5-3-10-8-12(18(2,15)16)6-4-9(10)7-11/h3-8H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOQVIHAPKMDGTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{3-allyl-1-[2-(2-chloro-4-methylphenoxy)ethyl]piperidin-3-yl}methanol](/img/structure/B5542142.png)

![N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-6-methoxy-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5542170.png)

![1-[5-fluoro-2-methyl-4-(4-morpholinyl)phenyl]ethanone](/img/structure/B5542172.png)

![N-[4-(aminocarbonyl)phenyl]-9H-xanthene-9-carboxamide](/img/structure/B5542191.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-methylbenzamide](/img/structure/B5542196.png)

![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-methylbenzamide](/img/structure/B5542202.png)

![1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B5542216.png)

![N-cyclopentyl-3-{5-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}propanamide](/img/structure/B5542228.png)

![N-[4-(dimethylamino)benzylidene]-3-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-amine](/img/structure/B5542234.png)